3-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide
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Overview
Description
3-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a complex organic compound that features a sulfonyl group, a chlorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the oxadiazole intermediate with a sulfonyl chloride in the presence of a base.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic aromatic substitution reaction.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the intermediate with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the sulfonyl group.
Reduction: Reduction reactions can occur at the oxadiazole ring and the sulfonyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amines.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Research could focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The sulfonyl and oxadiazole groups are known to participate in hydrogen bonding and other interactions, which could be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-((4-bromophenyl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide: Similar structure but with a bromine atom instead of chlorine.
3-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dihydroxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide: Similar structure but with hydroxy groups instead of methoxy groups.
Uniqueness
The uniqueness of 3-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy groups and a chlorophenyl sulfonyl moiety makes it particularly versatile for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O6S/c1-27-13-5-8-15(16(11-13)28-2)18-22-23-19(29-18)21-17(24)9-10-30(25,26)14-6-3-12(20)4-7-14/h3-8,11H,9-10H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTMAOCCMMZKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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